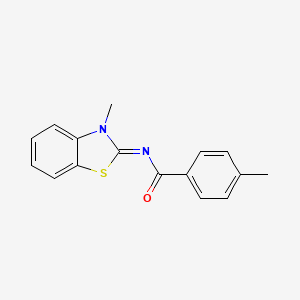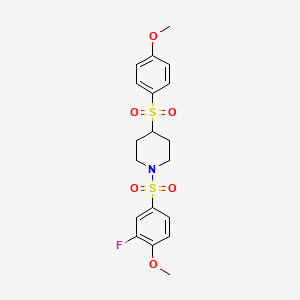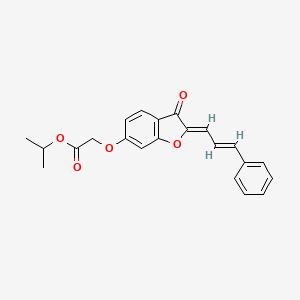![molecular formula C18H16N4O3S2 B2785362 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1251559-84-8](/img/structure/B2785362.png)
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzo[d]thiazol-2-yl group, an ethyl group, a 1,3,4-oxadiazol-2-yl group, a thio group, and a furan-2-ylmethyl group. These groups could potentially give the compound interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of the benzo[d]thiazol-2-yl and 1,3,4-oxadiazol-2-yl groups suggest it may have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the thiazole and oxadiazole rings in this compound suggest that it might have interesting electronic and photophysical properties .Wissenschaftliche Forschungsanwendungen
Luminescent Material
The compound has been used as a luminescent material. It was characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis. It demonstrated good thermal and electrochemical stability .
Organic Light-Emitting Diodes (OLEDs)
The compound has been synthesized with the aim of developing electron transport materials (ETMs) for phosphorescent organic light-emitting diodes (PhOLEDs). The complex exhibits a high triplet energy of 2.62 eV which is able to confine triplet excitons of green or lower-energy emissive phosphorescent emitters within the emitting layer .
Electron Transport Material
The compound possesses a low-lying LUMO energy level (-3.14 eV) allowing efficient electron injection and a high election mobility of 1.8–1.1 × 10 −4 cm 2 V −1 s −1 for efficient electron transport .
Host Material for PhOLEDs
The compound can also work as a host material for PhOLEDs as demonstrated by a green device with a maximum power efficiency (PE) of 42.8 lm W −1 and a turn-on voltage (Von) value of 2.3 V .
Antimicrobial Potential
Some compounds were found to possess promising antimicrobial potential (6.25-50 μg/mL of MIC). A structure–activity relationship (SAR) study was explored to facilitate further development of this new class of compounds .
Antioxidant Activities
Antioxidant activities were performed by adopting a DPPH radical assay, and an in vitro enzyme inhibition assay was performed to investigate their enzyme inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c23-15(19-10-12-4-3-9-24-12)11-26-18-22-21-16(25-18)7-8-17-20-13-5-1-2-6-14(13)27-17/h1-6,9H,7-8,10-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVSWPBVBJXBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2785281.png)


![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![(E)-N-[1-[2-[2-(1H-Indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2785289.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2785290.png)





![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2785299.png)

